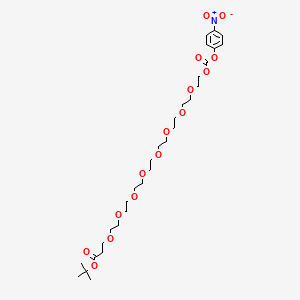
(4-nitrophenyl carbonate)-PEG8-t-butyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-nitrophenyl carbonate)-PEG8-t-butyl ester is a compound that combines the properties of polyethylene glycol (PEG) with a nitrophenyl carbonate group and a t-butyl ester. This compound is often used in various chemical and biological applications due to its unique properties, such as solubility in both aqueous and organic solvents, and its ability to form stable linkages with other molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-nitrophenyl carbonate)-PEG8-t-butyl ester typically involves the reaction of PEG8 with 4-nitrophenyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions. The t-butyl ester group is introduced by reacting the intermediate product with t-butyl alcohol under acidic conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as column chromatography or recrystallization .
Analyse Chemischer Reaktionen
Types of Reactions
(4-nitrophenyl carbonate)-PEG8-t-butyl ester undergoes various types of chemical reactions, including:
Substitution Reactions: The nitrophenyl carbonate group can be substituted by nucleophiles such as amines or alcohols, forming stable carbamate or carbonate linkages.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions, leading to the formation of PEG8 and 4-nitrophenol.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols
Solvents: Dichloromethane, methanol
Catalysts: Triethylamine, hydrochloric acid
Major Products
Carbamates: Formed by the reaction with amines
Carbonates: Formed by the reaction with alcohols
Hydrolysis Products: PEG8 and 4-nitrophenol
Wissenschaftliche Forschungsanwendungen
(4-nitrophenyl carbonate)-PEG8-t-butyl ester has a wide range of applications in scientific research:
Chemistry: Used as a reagent for the synthesis of PEGylated compounds, which are important in drug delivery systems.
Biology: Employed in the modification of proteins and peptides to improve their solubility and stability.
Medicine: Utilized in the development of PEGylated drugs that have enhanced pharmacokinetic properties.
Industry: Applied in the production of advanced materials such as hydrogels and nanomaterials.
Wirkmechanismus
The mechanism of action of (4-nitrophenyl carbonate)-PEG8-t-butyl ester involves the formation of stable linkages with nucleophiles. The nitrophenyl carbonate group acts as a leaving group, facilitating the formation of carbamate or carbonate bonds. This reaction is often used to modify biomolecules, enhancing their solubility, stability, and bioavailability .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(4-nitrophenyl chloroformate): Similar in structure but lacks the PEG and t-butyl ester groups.
(4-nitrophenyl carbonate)-PEG4-t-butyl ester: Similar but with a shorter PEG chain.
(4-nitrophenyl carbonate)-PEG8-methyl ester: Similar but with a methyl ester group instead of t-butyl.
Uniqueness
(4-nitrophenyl carbonate)-PEG8-t-butyl ester is unique due to its combination of a long PEG chain and a t-butyl ester group, which provides enhanced solubility and stability compared to similar compounds. This makes it particularly useful in applications requiring high solubility and stability .
Eigenschaften
IUPAC Name |
tert-butyl 3-[2-[2-[2-[2-[2-[2-[2-[2-(4-nitrophenoxy)carbonyloxyethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H49NO15/c1-30(2,3)46-28(32)8-9-36-10-11-37-12-13-38-14-15-39-16-17-40-18-19-41-20-21-42-22-23-43-24-25-44-29(33)45-27-6-4-26(5-7-27)31(34)35/h4-7H,8-25H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDUPXTTZWLGHDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOC(=O)OC1=CC=C(C=C1)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H49NO15 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
663.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














